molecular formula C17H21N3O B14864178 4-(2-(Pyrrolidin-1-yl)quinolin-4-yl)morpholine

4-(2-(Pyrrolidin-1-yl)quinolin-4-yl)morpholine

Cat. No.: B14864178
M. Wt: 283.37 g/mol
InChI Key: FCJAUKCEFVXBSF-UHFFFAOYSA-N
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Description

4-(morpholin-4-yl)-2-(pyrrolidin-1-yl)quinoline is a complex organic compound that features both a morpholine and a pyrrolidine ring attached to a quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholin-4-yl)-2-(pyrrolidin-1-yl)quinoline typically involves multi-step organic reactions. One common method includes the formation of the quinoline core followed by the introduction of the morpholine and pyrrolidine groups through nucleophilic substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. Flow microreactors can be employed to control reaction parameters precisely, leading to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

4-(morpholin-4-yl)-2-(pyrrolidin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the quinoline core or the attached rings.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents on the quinoline core or the nitrogen atoms of the morpholine and pyrrolidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-(morpholin-4-yl)-2-(pyrrolidin-1-yl)quinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used in the development of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-(morpholin-4-yl)-2-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(morpholin-4-yl)-2-(pyrrolidin-1-yl)pyridine
  • 4-(morpholin-4-yl)-2-(pyrrolidin-1-yl)benzene

Uniqueness

4-(morpholin-4-yl)-2-(pyrrolidin-1-yl)quinoline is unique due to the presence of both morpholine and pyrrolidine rings attached to a quinoline core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

IUPAC Name

4-(2-pyrrolidin-1-ylquinolin-4-yl)morpholine

InChI

InChI=1S/C17H21N3O/c1-2-6-15-14(5-1)16(19-9-11-21-12-10-19)13-17(18-15)20-7-3-4-8-20/h1-2,5-6,13H,3-4,7-12H2

InChI Key

FCJAUKCEFVXBSF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC3=CC=CC=C3C(=C2)N4CCOCC4

Origin of Product

United States

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